Cas no 499-87-6 (3-Deoxy-D-ribo-hexono-1,4-lactone)

499-87-6 structure
Nome del prodotto:3-Deoxy-D-ribo-hexono-1,4-lactone
3-Deoxy-D-ribo-hexono-1,4-lactone Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-ribo-Hexonic acid,3-deoxy-, g-lactone
- 3-Deoxy-D-ribo-hexono-1,4-lactone
- 4,5-Dimethoxy-2-nitrobenzoic acid, 99%
- 2-nitro-4,5-dimethoxybenzoic acid
- SY033871
- FT-0621282
- 4,5-Dimethoxy-2-nitrobenzoicAcid
- UNII-ND4L58599P
- 4998-07-6
- Benzoic acid, 4,5-dimethoxy-2-nitro-
- InChI=1/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12
- W-105998
- D-ribo-Hexonic acid, 3-deoxy-, g-lactone
- AKOS000120624
- DTXSID90198162
- SCHEMBL375897
- CS-D1437
- AC-4249
- ND4L58599P
- 4,5-dimethoxy-2-nitro-benzoic acid
- NS00045082
- Z104480406
- TD1281
- 3,4-Dimethoxy-6-nitrobenzoic acid
- 6-Nitroveratric acid
- EN300-20736
- 499-87-6
- EINECS 225-657-2
- GS-3023
- D2628
- F0191-4929
- MFCD00014697
- 4,5-Dimethoxy-2-nitrobenzoic acid
- AM90262
- 2-Nitroveratric acid
-
- Inchi: InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)
- Chiave InChI: WWCMFGBGMJAJRX-UHFFFAOYSA-N
- Sorrisi: COC1C=C(C(=O)O)C([N+]([O-])=O)=CC=1OC
Proprietà calcolate
- Massa esatta: 227.04298701g/mol
- Massa monoisotopica: 227.04298701g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 102Ų
- XLogP3: 1.2
Proprietà sperimentali
- Densità: 1.4±0.1 g/cm3
- Punto di fusione: 194 °C
- Punto di ebollizione: 409.5±45.0 °C at 760 mmHg
- Punto di infiammabilità: 201.4±28.7 °C
- PSA: 86.99000
- LogP: -1.98400
- Pressione di vapore: 0.0±1.0 mmHg at 25°C
3-Deoxy-D-ribo-hexono-1,4-lactone Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Deoxy-D-ribo-hexono-1,4-lactone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICL5042-5mg |
3-Deoxy-D-ribo-hexonic acid, γ-lactone |
499-87-6 | 95% | 5mg |
£529.00 | 2025-02-21 | |
Apollo Scientific | BICL5042-1mg |
3-Deoxy-D-ribo-hexonic acid, γ-lactone |
499-87-6 | 95% | 1mg |
£174.00 | 2025-02-21 | |
TRC | D455610-2.5mg |
3-Deoxy-D-ribo-hexono-1,4-lactone |
499-87-6 | 2.5mg |
$253.00 | 2023-05-18 | ||
TRC | D455610-25mg |
3-Deoxy-D-ribo-hexono-1,4-lactone |
499-87-6 | 25mg |
$ 3000.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581588-5mg |
(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one |
499-87-6 | 98% | 5mg |
¥6336.00 | 2024-05-11 | |
Apollo Scientific | BICL5042-10mg |
3-Deoxy-D-ribo-hexonic acid, γ-lactone |
499-87-6 | 95% | 10mg |
£837.00 | 2025-02-21 | |
TRC | D455610-10mg |
3-Deoxy-D-ribo-hexono-1,4-lactone |
499-87-6 | 10mg |
$873.00 | 2023-05-18 | ||
1PlusChem | 1P00DJIF-1mg |
D-ribo-Hexonic acid, 3-deoxy-, g-lactone |
499-87-6 | 1mg |
$285.00 | 2024-05-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581588-10mg |
(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one |
499-87-6 | 98% | 10mg |
¥8691.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581588-1mg |
(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one |
499-87-6 | 98% | 1mg |
¥1671.00 | 2024-05-11 |
3-Deoxy-D-ribo-hexono-1,4-lactone Letteratura correlata
-
Gyoung-Dong Kang,Philip W. Howard,David E. Thurston Chem. Commun. 2003 1688
-
2. Synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-onePhilip D. Carpenter,Venkateswarlu Peesapati,George R. Proctor J. Chem. Soc. Perkin Trans. 1 1979 103
-
Zhaojie Li,Zhengjiang Fu,Haixia Zhang,Jiao Long,Yuanyuan Song,Hu Cai New J. Chem. 2016 40 3014
-
Zhengjiang Fu,Ligao Jiang,Qianming Zuo,Zhaojie Li,Yanzhu Liu,Zhenhong Wei,Hu Cai Org. Biomol. Chem. 2018 16 5416
-
Monika Chauhan,Gaurav Joshi,Harveen Kler,Archana Kashyap,Suyog M. Amrutkar,Praveen Sharma,Kiran D. Bhilare,Uttam Chand Banerjee,Sandeep Singh,Raj Kumar RSC Adv. 2016 6 77717
499-87-6 (3-Deoxy-D-ribo-hexono-1,4-lactone) Prodotti correlati
- 20357-25-9(DMNB)
- 33844-21-2(4-methoxy-2-nitrobenzoic acid)
- 103440-98-8(4-Ethoxy-2-nitrobenzoic acid)
- 501684-22-6(Benzoic acid,4,5-bis(2-methoxyethoxy)-2-nitro-, methyl ester)
- 1882-69-5(5-Methoxy-2-nitrobenzoic acid)
- 170421-23-5(methyl trans-2-aminocyclopentanecarboxylate)
- 872205-76-0(N-(4-ethoxyphenyl)-2-{2-(4-methylphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}acetamide)
- 1134198-38-1(2-Fluoro-4-hydroxy-5-nitro-benzonitrile)
- 1369532-54-6(Boc-D-Selenomethionine)
- 3517-22-4(2-(8-Chloro-4,5-dimethoxy-1-methylnaphthalen-2-yl)acetic acid)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:499-87-6)4,5-Dimethoxy-2-nitrobenzoic acid

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta